2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide
Description
2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide is an organic compound that belongs to the class of amides This compound features a propanamide backbone with a 3-chlorophenoxy group and a 4-methoxy-2-methylphenyl group attached
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-9-14(21-3)7-8-16(11)19-17(20)12(2)22-15-6-4-5-13(18)10-15/h4-10,12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQUAVDWZCCSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide typically involves the following steps:
Formation of 3-chlorophenoxy group: This can be achieved by reacting 3-chlorophenol with an appropriate halogenated reagent under basic conditions.
Attachment of the propanamide backbone: The 3-chlorophenoxy group is then reacted with a propanoyl chloride derivative in the presence of a base to form the propanamide structure.
Introduction of the 4-methoxy-2-methylphenyl group: This step involves the reaction of the intermediate compound with 4-methoxy-2-methylaniline under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide group, potentially converting it into an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-(4-methoxyphenyl)propanamide: Lacks the methyl group on the phenyl ring.
2-(3-chlorophenoxy)-N-(4-methylphenyl)propanamide: Lacks the methoxy group on the phenyl ring.
2-(3-chlorophenoxy)-N-phenylpropanamide: Lacks both the methoxy and methyl groups on the phenyl ring.
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring in 2-(3-chlorophenoxy)-N-(4-methoxy-2-methylphenyl)propanamide can influence its chemical reactivity and biological activity, making it distinct from similar compounds. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
